c-met-IN-1
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Overview
Description
c-met-IN-1 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR). This compound has shown significant antitumor activity and is primarily used in cancer research. The c-Met receptor plays a crucial role in various cellular processes, including proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met is associated with tumor growth and metastasis, making it an important target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
c-met-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
c-met-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and invasion.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit aberrant c-Met activation.
Industry: Utilized in the development of diagnostic assays and imaging probes for cancer detection.
Mechanism of Action
c-met-IN-1 exerts its effects by binding to the c-Met receptor and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation, survival, and migration. The molecular targets of this compound include the ATP-binding site of the c-Met receptor, which is essential for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to c-met-IN-1 include:
Cabozantinib: Another c-Met inhibitor with antitumor activity.
Crizotinib: A c-Met and ALK inhibitor used in the treatment of non-small cell lung cancer.
PHA-665752: A selective c-Met inhibitor with high potency.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a c-Met inhibitor. It exhibits remarkable cytotoxicity against various cancer cell lines, making it a valuable tool for cancer research. Additionally, its ability to selectively target the c-Met receptor with minimal off-target effects distinguishes it from other similar compounds .
Properties
Molecular Formula |
C35H37FN6O5 |
---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]-1-(2-methoxyphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C35H37FN6O5/c1-40-14-16-41(17-15-40)13-6-18-46-34-21-27-25(20-33(34)45-3)30(11-12-37-27)47-31-10-9-24(19-26(31)36)39-35(43)28-22-42(23-38-28)29-7-4-5-8-32(29)44-2/h4-5,7-12,19-23H,6,13-18H2,1-3H3,(H,39,43) |
InChI Key |
SJSWLZFLXRBNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NC(=O)C5=CN(C=N5)C6=CC=CC=C6OC)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.